![molecular formula C11H12NO4PS2 B1492355 Phosmet D6 CAS No. 2083623-41-8](/img/structure/B1492355.png)
Phosmet D6
Overview
Description
Phosmet D6 is an isotope-labeled analog of the organophosphorus insecticide, phosmet . It is widely used for pest control in agriculture . Isotope-labeled compounds like this compound are increasingly used in isotope dilution mass spectrometry (IDMS) for the quantitative analysis of pesticides .
Molecular Structure Analysis
The empirical formula of this compound is C11D6H6NO4PS2 . It has a molecular weight of 323.36 . The SMILES string representation of its structure is O=C1N(CSP(OC([2H])([2H])[2H])(OC([2H])([2H])[2H])=S)C(C2=CC=CC=C21)=O
.
Physical And Chemical Properties Analysis
This compound is an analytical standard with a quality level of 100 . It has an assay of ≥98.0% (HPLC) and a melting point of 70-75 °C . It is stored at a temperature of 2-8°C .
Scientific Research Applications
Photodegradation Chemistry
- Phosmet undergoes various degradation pathways when exposed to UV irradiation, especially in the presence of lipophilic substances like those found in animal fur lipids and wool wax. Studies have identified multiple photoaddition products formed during this process (Sinderhauf & Schwack, 2004).
Electrochemical Degradation
- Research has explored the feasibility of coupling electrochemical pre-treatment with biological steps for degrading phosmet. This method has shown promise in reducing the toxicity and enhancing biodegradability of phosmet-contaminated solutions, facilitating almost total mineralization (Salles et al., 2010).
Environmental and Occupational Exposure
- Studies on environmental and occupational exposure to phosmet have measured its presence on farmers applying it to animals, with a focus on dermal and inhalation exposures. This research is crucial for understanding the risks and protective measures required for those in close contact with phosmet (Stewart et al., 1999).
Detection Methods in Food
- Advanced detection methods like Surface-Enhanced Raman Spectroscopy (SERS) and fluorescent immunoassay probes have been developed for identifying and measuring phosmet residues in food products. These methods provide sensitive, rapid, and accurate means to ensure food safety (Fan et al., 2014); (Zhou et al., 2017).
Atmospheric Degradation
- The heterogeneous reaction of suspended phosmet particles with NO3 radicals in the atmosphere has been investigated, providing insights into its degradation behavior in environmental settings (Liu et al., 2011).
Biosensor Development
- Biosensors using acetylcholinesterase and other components have been created for the detection of phosmet in various environments, including agricultural settings. This represents a significant advancement in monitoring and managing phosmet's environmental impact (Bilal et al., 2021).
Mechanism of Action
Target of Action
Phosmet D6, like its parent compound Phosmet, primarily targets a variety of insects, including apple maggots, codling moths, and obliquebanded leafrollers . It is also effective in controlling S. scabiei in pigs .
Mode of Action
This compound interacts with its targets by inhibiting acetylcholinesterase, leading to an accumulation of acetylcholine at cholinergic synapses . This results in overstimulation of the nervous system, causing neurotoxic effects .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to repress the expression of several genes involved in different signaling pathways, including oxidative stress, detoxification, immune system, hypoxia, and iron homeostasis .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and elimination (ADME). Deuterium substitution has been found to potentially affect the pharmacokinetic and metabolic profiles of drugs . .
Result of Action
The molecular and cellular effects of this compound’s action are primarily neurotoxic due to the inhibition of acetylcholinesterase . This leads to an overstimulation of the nervous system, causing neurotoxic effects .
Safety and Hazards
properties
IUPAC Name |
2-[bis(trideuteriomethoxy)phosphinothioylsulfanylmethyl]isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12NO4PS2/c1-15-17(18,16-2)19-7-12-10(13)8-5-3-4-6-9(8)11(12)14/h3-6H,7H2,1-2H3/i1D3,2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNZTLDVJIUSHT-WFGJKAKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=S)(OC)SCN1C(=O)C2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OP(=S)(OC([2H])([2H])[2H])SCN1C(=O)C2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12NO4PS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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